Cas no 59954-04-0 (Methyl 2-(4-aminophenoxy)acetate)

Methyl 2-(4-aminophenoxy)acetate is a versatile organic compound featuring both an ester and an amine functional group, making it a valuable intermediate in pharmaceutical and fine chemical synthesis. Its structure allows for further derivatization, enabling applications in the development of active pharmaceutical ingredients (APIs) and specialty chemicals. The presence of the aminophenoxy moiety enhances reactivity in nucleophilic substitution and condensation reactions. This compound is characterized by its high purity and stability under standard storage conditions, ensuring reliable performance in synthetic workflows. Its solubility in common organic solvents further facilitates its use in diverse reaction conditions.
Methyl 2-(4-aminophenoxy)acetate structure
59954-04-0 structure
Product Name:Methyl 2-(4-aminophenoxy)acetate
CAS No:59954-04-0
MF:C9H11NO3
MW:181.188542604446
MDL:MFCD03942351
CID:336683
PubChem ID:6422115
Update Time:2025-06-08

Methyl 2-(4-aminophenoxy)acetate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-(4-aminophenoxy)acetate
    • Acetic acid, (4-aminophenoxy)-, methyl ester
    • Methyl (4-aminophenoxy)acetate hydrochloride
    • 4-methyloxycarbonylmethyloxy-aniline
    • methyl (4-aminophenoxy)acetate(SALTDATA: FREE)
    • methyl 4-aminophenoxyacetate
    • AS-38884
    • (4-aminophenoxy)-acetic acid methyl ester
    • (4-aminophenoxy)acetic acid methyl ester
    • (4-Amino-phenoxy)-acetic acid methyl ester
    • CS-0187807
    • methyl (p-aminophenoxy)acetate
    • SCHEMBL223169
    • Methyl (4-aminophenoxy)acetate, AldrichCPR
    • DTXSID30423642
    • 4-methoxycarbonylmethoxyaniline
    • Z57469153
    • AMY41568
    • BB 0219830
    • Methyl(4-aminophenoxy)acetate
    • AKOS000131135
    • FT-0702918
    • methyl2-(4-aminophenoxy)acetate
    • (4-Aminophenoxy)acetic acid, methyl ester
    • 59954-04-0
    • EN300-40996
    • methyl (4-aminophenoxy)acetate
    • SY102551
    • MFCD03942351
    • ALBB-025582
    • DA-33195
    • STK277215
    • Acetic acid, (4-aminophenoxy)-, methyl ester, hydrochloride
    • MDL: MFCD03942351
    • Inchi: 1S/C9H11NO3/c1-12-9(11)6-13-8-4-2-7(10)3-5-8/h2-5H,6,10H2,1H3
    • InChI Key: YDWPOGYTJVQQIL-UHFFFAOYSA-N
    • SMILES: O(CC(=O)OC)C1C=CC(=CC=1)N

Computed Properties

  • Exact Mass: 181.07400
  • Monoisotopic Mass: 181.07389321g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 61.6Ų

Experimental Properties

  • Density: 1.19
  • Boiling Point: 306.4°C at 760 mmHg
  • Flash Point: 152.1°C
  • Refractive Index: 1.546
  • PSA: 61.55000
  • LogP: 1.40180

Methyl 2-(4-aminophenoxy)acetate Customs Data

  • HS CODE:2922509090
  • Customs Data:

    China Customs Code:

    2922509090

    Overview:

    2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Methyl 2-(4-aminophenoxy)acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
157129-1g
Methyl (4-aminophenoxy)acetate hydrochloride
59954-04-0
1g
3251CNY 2021-05-07
Apollo Scientific
OR943322-1g
Methyl (4-aminophenoxy)acetate
59954-04-0 98%
1g
£247.00 2024-05-22
SHANG HAI XIAN DING Biotechnology Co., Ltd.
157129-1g
Methyl 2-(4-aminophenoxy)acetate
59954-04-0
1g
3251.0CNY 2021-07-13
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HP666-200mg
Methyl 2-(4-aminophenoxy)acetate
59954-04-0 98+%
200mg
677.0CNY 2021-07-13
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HP666-1g
Methyl 2-(4-aminophenoxy)acetate
59954-04-0 98+%
1g
2033.0CNY 2021-07-13
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HP666-50mg
Methyl 2-(4-aminophenoxy)acetate
59954-04-0 98+%
50mg
270.0CNY 2021-07-13
TRC
M287305-50mg
Methyl (4-Aminophenoxy)acetate
59954-04-0
50mg
$ 69.00 2023-09-07
TRC
M287305-100mg
Methyl (4-Aminophenoxy)acetate
59954-04-0
100mg
$ 110.00 2023-09-07
TRC
M287305-250mg
Methyl (4-Aminophenoxy)acetate
59954-04-0
250mg
$ 224.00 2023-09-07
TRC
M287305-500mg
Methyl (4-Aminophenoxy)acetate
59954-04-0
500mg
$379.00 2023-05-18

Methyl 2-(4-aminophenoxy)acetate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:59954-04-0)Methyl 2-(4-aminophenoxy)acetate
Order Number:A940098
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:32
Price ($):416.0
Email:sales@amadischem.com

Additional information on Methyl 2-(4-aminophenoxy)acetate

Methyl 2-(4-aminophenoxy)acetate: Chemical Properties, Applications, and Recent Research Developments

Methyl 2-(4-aminophenoxy)acetate, with the CAS number 59954-04-0, is a significant compound in the field of chemical and pharmaceutical research. This compound, characterized by its unique molecular structure, has garnered attention for its potential applications in various scientific domains. The presence of both an amino group and a phenoxy moiety makes it a versatile intermediate in synthetic chemistry, particularly in the development of bioactive molecules.

The molecular formula of Methyl 2-(4-aminophenoxy)acetate is C9H11NO3, reflecting its composition of carbon, hydrogen, nitrogen, and oxygen atoms. This structural arrangement not only contributes to its chemical reactivity but also influences its potential biological activities. The compound's solubility profile and stability under different conditions are critical factors that determine its suitability for various applications.

In recent years, Methyl 2-(4-aminophenoxy)acetate has been extensively studied for its role in the synthesis of pharmacologically active agents. Its structural features make it a valuable building block for designing molecules with specific therapeutic properties. For instance, the amino group can be readily functionalized to introduce additional pharmacophores, enhancing the compound's utility in drug discovery programs.

One of the most notable applications of Methyl 2-(4-aminophenoxy)acetate is in the development of novel antimicrobial agents. The phenoxy group, known for its ability to interact with biological targets, has been exploited to create compounds with enhanced antimicrobial efficacy. Recent studies have demonstrated that derivatives of this compound exhibit promising activity against a range of bacterial and fungal pathogens. This has opened up new avenues for the development of next-generation antibiotics.

The compound's potential in medicinal chemistry extends beyond antimicrobial applications. Researchers have also explored its use in the synthesis of kinase inhibitors, which are crucial for treating various types of cancer and inflammatory diseases. The ability to modify the amino group allows for the creation of highly specific inhibitors that target aberrant signaling pathways in diseased cells.

Advances in computational chemistry have further enhanced the understanding of Methyl 2-(4-aminophenoxy)acetate's properties. Molecular modeling studies have provided insights into how this compound interacts with biological targets at the atomic level. These insights are invaluable for rational drug design, enabling scientists to predict and optimize the biological activity of new derivatives.

The synthesis of Methyl 2-(4-aminophenoxy)acetate has also seen significant advancements. Modern synthetic methodologies have improved yield and purity, making it more accessible for research purposes. Catalytic processes and green chemistry principles have been integrated into synthetic routes to minimize waste and energy consumption. These innovations align with global efforts to promote sustainable chemical practices.

The pharmaceutical industry has taken note of these developments and is actively incorporating Methyl 2-(4-aminophenoxy)acetate into its research pipelines. Several companies have initiated programs to explore new derivatives with enhanced therapeutic profiles. Collaborative efforts between academia and industry are fostering innovation and accelerating the translation of laboratory findings into clinical applications.

Looking ahead, the future prospects for Methyl 2-(4-aminophenoxy)acetate appear promising. Ongoing research is expected to uncover additional applications in areas such as neurodegenerative diseases and metabolic disorders. The compound's versatility as a synthetic intermediate ensures that it will remain a cornerstone in pharmaceutical research for years to come.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:59954-04-0)Methyl 2-(4-aminophenoxy)acetate
A940098
Purity:99%
Quantity:5g
Price ($):416.0
Email